

# Assessing the Translational Potential of BRD-K98645985: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: BRD-K98645985

Cat. No.: B2721834

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **BRD-K98645985** with existing therapies, supported by experimental data. **BRD-K98645985** is a novel small molecule inhibitor of the BAF (SWI/SNF) chromatin remodeling complex, showing promise in two distinct therapeutic areas: the reversal of HIV-1 latency and as a synergistic agent in cancer therapy.

This guide will delve into the mechanism of action of **BRD-K98645985**, present its performance in key preclinical studies, and compare it to current therapeutic alternatives. Detailed experimental protocols for the cited assays are also provided to facilitate the replication and further investigation of these findings.

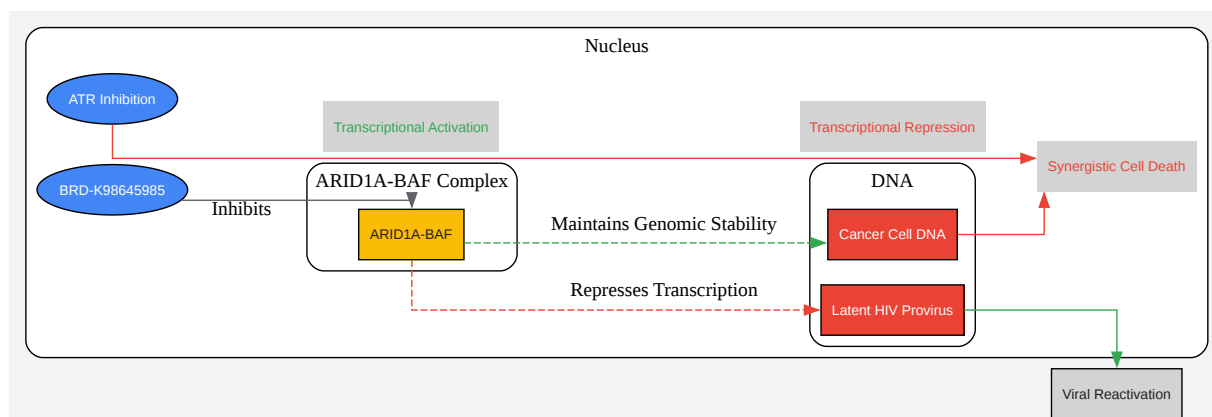
## Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex

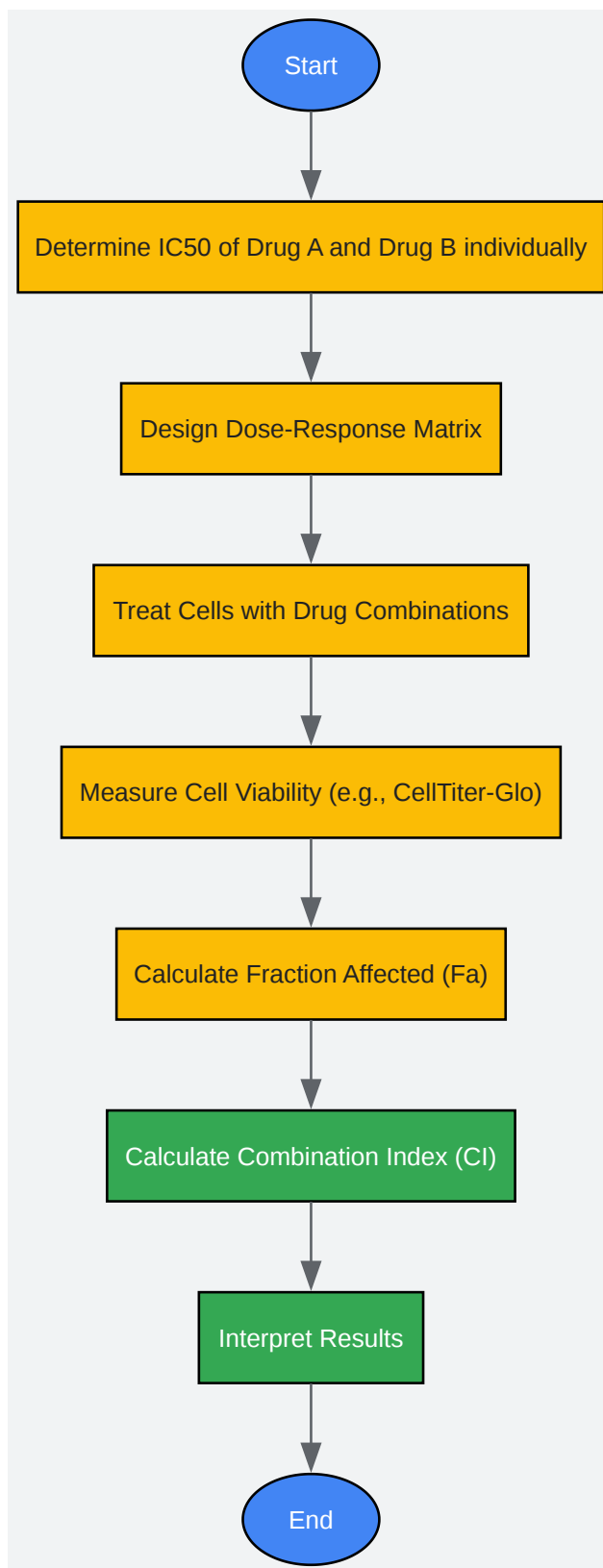
**BRD-K98645985** is a first-in-class BAF transcriptional repression inhibitor.<sup>[1]</sup> It specifically targets the ARID1A subunit-containing canonical BAF (cBAF) complexes.<sup>[1]</sup> By binding to these complexes, **BRD-K98645985** prevents their function in positioning nucleosomes, which in turn relieves transcriptional repression of specific genes.<sup>[1]</sup> This unique mechanism of action underlies its potential in both HIV-1 latency reversal and cancer therapy.

In the context of HIV-1, the BAF complex is known to contribute to the establishment and maintenance of viral latency by repressing transcription from the integrated provirus.<sup>[1]</sup> **BRD-**

**K98645985**, by inhibiting this repressive function, can reactivate viral gene expression, a key step in the "shock and kill" strategy for HIV-1 eradication.[1]

In cancer, the BAF complex is frequently mutated, and its dysregulation can contribute to tumorigenesis. **BRD-K98645985** has been shown to act synergistically with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key component of the DNA damage response pathway.[2][3][4][5] This synergy suggests that inhibiting BAF function with **BRD-K98645985** can create a synthetic lethal vulnerability in cancer cells when combined with ATR inhibition.[2][3][4]





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